molecular formula C14H12N2O4 B14678002 2,2'-Dimethyl-5,5'-dinitrobiphenyl CAS No. 32304-72-6

2,2'-Dimethyl-5,5'-dinitrobiphenyl

Cat. No.: B14678002
CAS No.: 32304-72-6
M. Wt: 272.26 g/mol
InChI Key: XHNMMYUUAOIMIQ-UHFFFAOYSA-N
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Description

2,2’-Dimethyl-5,5’-dinitrobiphenyl is an organic compound with the molecular formula C14H12N2O4 It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups and two nitro groups at the 2,2’ and 5,5’ positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,2’-Dimethyl-5,5’-dinitrobiphenyl involves the Ullmann coupling reaction. This reaction typically uses 1-iodo-2-nitrobenzene as a starting material, which undergoes a coupling reaction in the presence of a copper catalyst to form the biphenyl core . The reaction conditions often include the use of a solvent-free environment, which makes the process more environmentally friendly .

Industrial Production Methods

In an industrial setting, the synthesis of 2,2’-Dimethyl-5,5’-dinitrobiphenyl can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethyl-5,5’-dinitrobiphenyl can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, elevated temperatures.

Major Products

    Reduction: 2,2’-Dimethyl-5,5’-diaminobiphenyl.

    Oxidation: 2,2’-Dicarboxy-5,5’-dinitrobiphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-Dimethyl-5,5’-dinitrobiphenyl has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2’-Dimethyl-5,5’-dinitrobiphenyl exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro groups are converted to amino groups, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions include the interaction of the nitro groups with reducing agents and the subsequent formation of intermediate species.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dimethyl-6,6’-dinitrobiphenyl: Similar structure but with nitro groups at the 6,6’ positions.

    2,2’-Dinitrobiphenyl: Lacks the methyl groups present in 2,2’-Dimethyl-5,5’-dinitrobiphenyl.

    2,2’-Dimethylbiphenyl: Lacks the nitro groups present in 2,2’-Dimethyl-5,5’-dinitrobiphenyl.

Uniqueness

2,2’-Dimethyl-5,5’-dinitrobiphenyl is unique due to the specific positioning of its methyl and nitro groups, which confer distinct chemical properties and reactivity compared to its analogs. This unique structure makes it valuable for specific applications in synthetic chemistry and industrial processes.

Properties

CAS No.

32304-72-6

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

1-methyl-2-(2-methyl-5-nitrophenyl)-4-nitrobenzene

InChI

InChI=1S/C14H12N2O4/c1-9-3-5-11(15(17)18)7-13(9)14-8-12(16(19)20)6-4-10(14)2/h3-8H,1-2H3

InChI Key

XHNMMYUUAOIMIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

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